(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol: is a bicyclic compound featuring a unique azabicyclohexane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol typically involves the construction of the 3-azabicyclo[3.1.0]hexane skeleton. One common method is the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides and diazo compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new polymers and advanced materials .
Mechanism of Action
The mechanism by which (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: Shares the same bicyclic skeleton but lacks the methanol group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Similar structure with additional methyl groups.
Uniqueness: (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-2-5-6(3-8)7(5)4-9/h5-7,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDARIFQUROSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508175-90-3 |
Source
|
Record name | {3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.